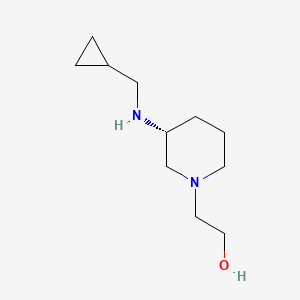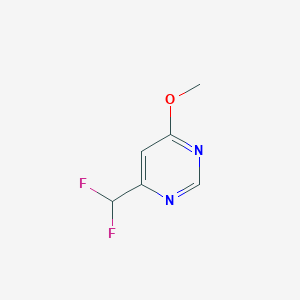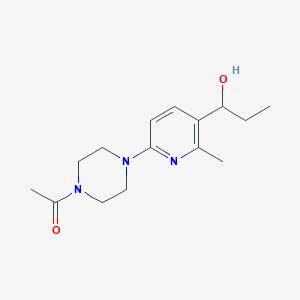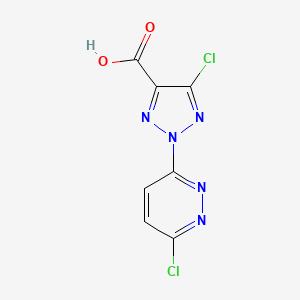
Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with bromine atoms and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the bromination of a pyrrole derivative followed by esterification. One common method involves the reaction of 3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and the ester group play crucial roles in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate
Uniqueness
Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H9Br2NO3 |
|---|---|
Molekulargewicht |
326.97 g/mol |
IUPAC-Name |
ethyl 2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetate |
InChI |
InChI=1S/C8H9Br2NO3/c1-2-14-6(12)4-11-3-5(9)7(10)8(11)13/h2-4H2,1H3 |
InChI-Schlüssel |
HIDLQFSEEDLHLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CC(=C(C1=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11795190.png)

![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11795203.png)










